molecular formula C20H21N3O2S B2660194 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1424755-26-9

2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Número de catálogo: B2660194
Número CAS: 1424755-26-9
Peso molecular: 367.47
Clave InChI: UIYSEUUWFIISMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). This compound has been identified as a key tool for investigating the diverse roles of the TGF-β signaling pathway, which is critically involved in cell proliferation, differentiation, and apoptosis . Its primary research value lies in its ability to selectively block TGF-β-mediated Smad signaling, making it an essential pharmacological agent for studying pathological processes such as tissue fibrosis, cancer metastasis, and epithelial-to-mesenchymal transition (EMT) . By inhibiting ALK5 autophosphorylation and subsequent Smad2/3 activation, this compound enables researchers to dissect the contribution of TGF-β signaling in various in vitro and in vivo disease models, providing crucial insights for the development of novel therapeutic strategies.

Propiedades

IUPAC Name

2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c21-13-17(19(24)23-20-22-9-10-26-20)11-16-7-4-8-18(12-16)25-14-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYSEUUWFIISMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via cyanoacetylation, where an amine reacts with a cyanoacetate ester in the presence of a base.

    Coupling with the Phenyl Ring: The phenyl ring, substituted with a cyclohexylmethoxy group, is coupled with the thiazole ring through a condensation reaction, often facilitated by a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or thiazole rings.

Aplicaciones Científicas De Investigación

2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced activity of the targeted pathways and subsequent therapeutic effects.

Comparación Con Compuestos Similares

Compound A : (2E)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

  • Substituents : 2,4-Dimethoxyphenyl group.
  • Molecular Formula : C₁₅H₁₃N₃O₃S.
  • Key Properties :
    • Molar mass: 315.35 g/mol.
    • Density: 1.360 g/cm³.
    • pKa: 4.56 (predicted).
  • However, the lower lipophilicity may decrease bioavailability in hydrophobic environments. The electron-donating methoxy groups could alter electronic interactions compared to the electron-neutral cyclohexylmethoxy group .

Compound B : (Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide

  • Substituents : Thiophen-2-yl and dichlorophenylmethyl groups.
  • Dichlorophenyl substitution adds electron-withdrawing effects, which may enhance binding to electrophilic regions of biological targets.
  • Comparison :
    The dichlorophenyl group increases molecular weight and halogen-mediated interactions (e.g., van der Waals forces). The thiophene moiety may confer different metabolic stability compared to the cyclohexylmethoxy-phenyl system .

Compound C : 2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide

  • Substituents : Difluoromethoxy and pyrimidine-sulfamoyl groups.
  • Key Attributes :
    • Difluoromethoxy enhances resistance to oxidative metabolism.
    • Sulfamoyl-pyrimidine group introduces hydrogen-bonding capabilities.
  • Comparison: The difluoromethoxy group increases electronegativity and metabolic stability relative to cyclohexylmethoxy.

Compound D : 2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamine

  • Substituents : Fluorophenyl and methoxyphenyl on a pyrazole core.
  • Key Attributes :
    • Pyrazole ring introduces a planar, aromatic heterocycle.
    • Fluorine enhances bioavailability via increased membrane penetration.
  • Comparison :
    The pyrazole scaffold may offer distinct conformational rigidity compared to the flexible enamide linker in the target compound. Fluorine’s electronegativity could modulate target affinity differently than the cyclohexylmethoxy group .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituent Effects
Target Compound ~414 (estimated) ~3.8 High lipophilicity (cyclohexylmethoxy)
Compound A 315.35 ~2.1 Moderate lipophilicity (dimethoxy)
Compound B ~437 (estimated) ~4.2 Halogen-mediated interactions
Compound C ~446 ~2.8 Polar interactions (sulfamoyl-pyrimidine)
Compound D ~424 (estimated) ~3.5 Fluorine-enhanced bioavailability

Key Observations :

  • Halogenated analogs (e.g., Compound B) exhibit higher molecular weights and LogP, favoring tissue penetration but risking toxicity.
  • Polar substituents (e.g., sulfamoyl in Compound C) balance solubility and target engagement.

Actividad Biológica

The compound 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of 342.45 g/mol. The compound features a cyano group, a thiazole moiety, and a cyclohexylmethoxy phenyl group, contributing to its diverse interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with cyanoacetic acid and cyclohexylmethanol under controlled conditions. The reaction can be optimized using various catalysts to enhance yield and purity.

Anticancer Properties

Research has indicated that 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancers. The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction via caspases
HT-29 (Colorectal)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.5Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest it possesses moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Candida albicans128 µg/mLWeak

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound appears to interfere with growth factor signaling pathways, particularly the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies

  • Breast Cancer Model : A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours, correlating with increased levels of apoptotic markers.
    "The results indicate that 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide effectively induces apoptosis in breast cancer cells" .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed promising results against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.
    "Our findings highlight the need for further exploration into the antimicrobial properties of this novel compound" .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide?

  • Methodology : A two-step approach is commonly employed:

Substitution reaction : React 3-(cyclohexylmethoxy)phenyl derivatives with cyanoacetic acid under alkaline conditions to form the cyano-enamide intermediate. This mirrors the substitution strategies used for structurally related compounds like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide .

Condensation : Use a condensing agent (e.g., DCC or EDC) to couple the intermediate with 2-aminothiazole. Ensure mild acidic conditions to avoid side reactions, as seen in analogous thiazole-acetamide syntheses .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts.

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclohexylmethoxy group at C3 of the phenyl ring and cyano group at C2) .
  • IR Spectroscopy : Validate the presence of functional groups (C≡N stretch ~2200 cm⁻¹, C=O stretch ~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass: 462.1573 for related enamide derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Screening Strategies :

  • Anti-tumor assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) due to the compound’s structural similarity to thiazole derivatives with reported cytotoxic activity .
  • Enzyme inhibition : Test against kinases or phosphatases, leveraging the thiazole ring’s role in binding ATP pockets .

Advanced Research Questions

Q. How can crystallographic disorder be resolved in X-ray structures of this compound?

  • Methodology :

Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to enhance electron density maps.

Refinement : Apply the SHELXL software to model disorder, particularly in flexible groups like the cyclohexylmethoxy moiety. Use PART and SUMP instructions to refine occupancy ratios .

Validation : Cross-check hydrogen-bonding patterns (e.g., N–H···O=C interactions) with graph-set analysis to ensure geometric consistency .

Q. How to design structure-activity relationship (SAR) studies targeting the thiazole and cyano groups?

  • Experimental Design :

  • Variants : Synthesize analogs with substitutions on the thiazole ring (e.g., 4-methylthiazole) or modified cyano groups (e.g., nitro or amide replacements) .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.
  • Computational Support : Perform docking studies (e.g., AutoDock Vina) to map interactions with target proteins, referencing docking poses of similar enamide derivatives .

Q. How to address contradictory bioactivity data across different assay conditions?

  • Troubleshooting Framework :

Assay Optimization : Standardize parameters (e.g., serum concentration, incubation time) to reduce variability.

Metabolic Stability : Test compound stability in cell culture media (e.g., LC-MS to detect degradation products) .

Control Comparisons : Include structurally validated controls like Belinostat, a known enamide-based HDAC inhibitor, to calibrate activity thresholds .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.